Nickel(II) stearate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

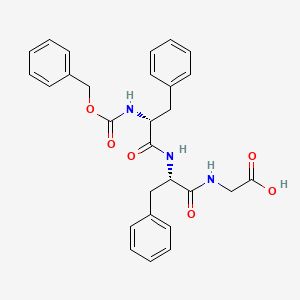

Nickel(II) stearate is a metal-organic compound, a salt of nickel and stearic acid with the chemical formula C36H70NiO4 . It is classified as a metallic soap, i.e., a metal derivative of a fatty acid . The compound is harmful if swallowed and may cause skin sensitization .

Synthesis Analysis

This compound can be synthesized through an exchange reaction of sodium stearate and nickel dichloride .Molecular Structure Analysis

The molecular structure of this compound is represented by the linear formula Ni(H3C(CH2)16CO2)2 .Chemical Reactions Analysis

Nickel(II) ion forms a large variety of complex ions, such as the green hydrated ion, [Ni(H2O)6]2+ . When aqueous ammonia solution is added to aqueous nickel +2 ion solution, Nickel hydroxide, (Ni(OH)2), a light green precipitate forms. When excess ammonia solution is added, the Nickel hydroxide precipitate dissolves and gives a blue color solution due to the formation of hexaamminenickel(II) ion ([Ni(NH3)6]2+) coordination complex .Physical And Chemical Properties Analysis

This compound appears as a green powder . It has a density of 1.13 g/cm3 . The compound is insoluble in water, methanol, ethanol, or ether, soluble in carbon tetrachloride and pyridine, and slightly soluble in acetone .Scientific Research Applications

Catalyst Synthesis

Nickel(II) stearate has been utilized in the synthesis of catalysts. A notable example is its use in the synthesis of a Ni/Al2O3 catalyst with a mesoporous structure. This method leverages nickel stearate as a chemical template and metal source, resulting in a catalyst with a developed framework and textural porosity, beneficial for various chemical processes (Kim et al., 2003).

Nanotechnology

In nanotechnology, nickel stearate has been directly converted into carbon nanotubes or pure-phase metallic Ni nanoparticles encapsulated in polyhedral carbon cages. This approach is advantageous for large-scale synthesis of carbon-metal composites due to its 100% yields and lower temperature requirements compared to other methods (Geng et al., 2005).

Environmental Remediation

This compound is relevant in environmental management, particularly in the remediation of Ni(II)-contaminated water. Agricultural substrates and nanosized metal oxides, potentially involving this compound, have shown promise as adsorbents for Ni(II) in wastewater (Islam et al., 2019).

Polymer Stabilization

This compound has been investigated in the context of polymer stabilization. It's been used in polystyrene films in conjunction with nickel(II) thiocyanate complexes, demonstrating high thermal stability and minimal photochemical activity. Such applications are crucial in enhancing the durability and lifespan of polymer-based materials (Edge et al., 2001).

Photocatalysis

In photocatalysis, nickel stearate's derivatives, like nickel oxide particles, have shown increased photocatalytic activity for hydrogen evolution from water. This application is significant in the field of renewable energy, particularly in the efficient generation of hydrogen as a clean fuel (Nail et al., 2015).

Solar Cell Applications

This compound has implications in solar cell technology. For instance, NiO photocathodes for tandem solar cell applications have been developed using methods that could involve nickel stearate. These photocathodes have shown increased photovoltaic performance, vital for improving the efficiency of solar cells (Nattestad et al., 2008).

Safety and Hazards

Nickel(II) stearate is harmful if swallowed and may cause skin sensitization . It may cause an allergic skin reaction, allergy or asthma symptoms or breathing difficulties if inhaled. It is suspected of causing genetic defects and may cause cancer. It may damage fertility or the unborn child. It causes damage to organs through prolonged or repeated exposure. It is very toxic to aquatic life with long-lasting effects .

Mechanism of Action

Target of Action

Nickel(II) stearate is a metal-organic compound, a salt of nickel and stearic acid with the chemical formula C36H70NiO4 . The compound is classified as a metallic soap, i.e., a metal derivative of a fatty acid

Mode of Action

It has been suggested that this compound may play a dual role in the oxidation of ethylbenzene, acting both as a catalyst and an inhibitor .

Biochemical Pathways

Nickel plays a central role in biology as a cofactor in a wide variety of enzymes .

Pharmacokinetics

It is known that the compound is insoluble in water, methanol, ethanol, or ether, soluble in carbon tetrachloride and pyridine, and slightly soluble in acetone . These properties may influence its absorption, distribution, metabolism, and excretion (ADME) in the body.

Result of Action

It is known that the compound is harmful if swallowed and may cause skin sensitization .

Action Environment

The action of this compound can be influenced by environmental factors. For instance, its solubility properties suggest that it may be more readily absorbed in environments where carbon tetrachloride and pyridine are present . Additionally, its stability may be affected by factors such as temperature and pH.

Biochemical Analysis

. . .

Biochemical Properties

For instance, nickel has distinct coordination environments in some proteins

Cellular Effects

Given its insolubility in water and many organic solvents , it may have limited bioavailability and thus minimal impact on cellular processes

Transport and Distribution

Given its insolubility in many solvents , it may have limited bioavailability and distribution. Future studies should investigate any potential interactions with transporters or binding proteins, and any effects on its localization or accumulation.

properties

| { "Design of the Synthesis Pathway": "The synthesis of Nickel(II) stearate can be achieved through a simple precipitation reaction between nickel(II) chloride and sodium stearate in an aqueous solution.", "Starting Materials": [ "Nickel(II) chloride hexahydrate (NiCl2.6H2O)", "Sodium stearate (C18H35NaO2)", "Deionized water (H2O)" ], "Reaction": [ "Dissolve 10.8 g of nickel(II) chloride hexahydrate in 100 mL of deionized water to form a clear solution.", "Dissolve 22.2 g of sodium stearate in 100 mL of deionized water to form a clear solution.", "Slowly add the sodium stearate solution to the nickel(II) chloride solution while stirring vigorously.", "A white precipitate of Nickel(II) stearate will form immediately.", "Continue stirring for 30 minutes to ensure complete precipitation.", "Filter the precipitate using a Buchner funnel and wash with deionized water.", "Dry the product in an oven at 60°C for 24 hours.", "The final product is Nickel(II) stearate (Ni(C18H35O2)2)." ] } | |

CAS RN |

2223-95-2 |

Molecular Formula |

C18H36NiO2 |

Molecular Weight |

343.2 g/mol |

IUPAC Name |

nickel;octadecanoic acid |

InChI |

InChI=1S/C18H36O2.Ni/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18(19)20;/h2-17H2,1H3,(H,19,20); |

InChI Key |

YCUOAOZGZAIFKW-UHFFFAOYSA-N |

SMILES |

CCCCCCCCCCCCCCCCCC(=O)[O-].CCCCCCCCCCCCCCCCCC(=O)[O-].[Ni+2] |

Canonical SMILES |

CCCCCCCCCCCCCCCCCC(=O)O.[Ni] |

Other CAS RN |

2223-95-2 |

Pictograms |

Irritant; Health Hazard; Environmental Hazard |

Origin of Product |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: How does Nickel(II) stearate interact with butadiene to initiate polymerization?

A1: While the exact mechanism is not fully detailed in the provided papers, this compound, in conjunction with diethyl aluminum chloride (Et2AlCl), forms an active catalytic species. This complex interacts with butadiene, likely through coordination with the nickel atom. This coordination facilitates the insertion of butadiene monomers into the growing polymer chain. The presence of water plays a crucial role in enhancing catalytic activity, potentially by facilitating the formation of the active catalytic species [].

Q2: How do reaction conditions, specifically water concentration, impact the polymerization process?

A2: Water exhibits a complex influence on the polymerization kinetics. While essential for catalytic activity, its concentration significantly impacts both the rate of polymerization and the properties of the resulting polybutadiene [, ].

- Microstructure (cis-1,4 content): The cis-1,4 content of the polybutadiene, a crucial determinant of its physical properties, is also influenced by the extent of polymerization, suggesting an evolving catalyst behavior throughout the reaction [].

Q3: What are the limitations of using this compound as a catalyst in butadiene polymerization based on the provided research?

A3: The studies highlight a few potential limitations:

- Sensitivity to Water: The strong dependence of polymerization kinetics on water concentration necessitates stringent control over moisture levels, adding complexity to the reaction process [].

- Chain Transfer Reactions: The predominance of chain transfer to monomer as a termination mechanism can limit the achievable molecular weight of the polybutadiene, particularly at high conversions [].

- Limited Mechanistic Insights: While the research provides valuable kinetic data, further investigation is needed to elucidate the precise mechanism of action of the this compound/Et2AlCl catalyst system [, ].

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![C-[1-(4-Methoxy-phenyl)-cyclopentyl]-methylamine](/img/structure/B1583925.png)

![Silane, [1,1'-biphenyl]-3-yltrimethyl-](/img/structure/B1583934.png)

![7-Nitrobenzo[d]thiazole](/img/structure/B1583935.png)

![Silane, dichloromethyl[3-[1,2,2,2-tetrafluoro-1-(trifluoromethyl)ethoxy]propyl]-](/img/structure/B1583939.png)

![4,4'-Bis[(4-chlorophenyl)sulfonyl]-1,1'-biphenyl](/img/structure/B1583942.png)